N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-5-8-20-17(13-18)14-26(21(27)15-29-20)12-9-24-22(28)16-3-6-19(7-4-16)25-10-1-2-11-25/h1-8,10-11,13H,9,12,14-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQBUCZTMGDTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, starting from the basic aromatic compounds. The process typically includes:
Formation of the Benzoxazepine Ring: : Starting from a substituted benzene derivative, the oxazepine ring can be synthesized through a series of reactions, including nitration, reduction, and cyclization.
Formation of the Pyrrol Derivative: : The pyrrol group is introduced through a substitution reaction with an appropriate pyrrol precursor.
Final Assembly: : The final step involves the coupling of the chlorinated benzoxazepine with the pyrrol derivative through an amidation reaction to form the desired compound.
Industrial Production Methods
Industrial production of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide would involve scaling up the laboratory synthesis using optimized conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for quality control.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The oxidation of the pyrrol ring can be achieved using oxidizing agents like potassium permanganate.
Reduction: : The ketone group within the oxazepine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: : The benzene ring can undergo electrophilic and nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in basic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Electrophiles like alkyl halides for nucleophilic substitution.
Major Products Formed
Oxidation: : Forms hydroxylated derivatives.
Reduction: : Yields hydroxylated oxazepine derivatives.
Substitution: : Produces substituted benzene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Reaction Mechanism Studies: : Helps in understanding the reaction pathways and kinetics.
Biology
Enzyme Inhibition Studies: : Used to study enzyme inhibition due to its interaction with specific enzyme sites.
Medicine
Therapeutic Potential: : Explored for its potential use in treating neurodegenerative diseases and certain types of cancer.
Drug Development: : Acts as a lead compound in the development of new pharmaceuticals.
Industry
Pharmaceutical Manufacturing: : Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzyme active sites or receptor proteins. Its mechanism involves binding to these targets and modulating their activity, thereby influencing various biochemical pathways. The oxazepine ring structure is particularly significant in its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Key Observations:
In contrast, Compounds A and B feature trifluoromethoxy groups, which are electron-withdrawing and may enhance metabolic stability and membrane permeability .
Lipophilicity :
- The trifluoromethoxy group in Compounds A and B contributes to higher calculated logP values compared to the target compound’s pyrrole group, suggesting differences in solubility and bioavailability.
Steric Considerations :
- Compound B’s acetamide linker introduces additional steric bulk, which could hinder binding to narrow enzymatic pockets compared to the target compound’s simpler benzamide structure.
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound belonging to the benzoxazepine class. Its complex structure suggests potential therapeutic applications across various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a benzo[f][1,4]oxazepine core with a chloro group and a pyrrole moiety. This unique combination of heterocyclic structures is associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₃O |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 2034411-53-3 |
Research indicates that compounds within the benzoxazepine class often interact with various biological targets, including kinases and receptors involved in critical cellular processes. The specific mechanisms of action for this compound may include:
- Inhibition of Kinase Activity : Similar compounds have shown the ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammatory responses .
- Antiproliferative Effects : The compound may exhibit cytotoxicity against cancer cell lines, potentially inducing apoptosis through various pathways .
- Selective Binding : Some studies suggest that the compound may demonstrate selectivity for specific kinases, leading to reduced off-target effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 (monocytic) | 200 ± 37 | Blockage of necrotic cell death |
| HCT116 (colorectal) | 26.75 ± 3.50 | Induction of apoptosis |
These results indicate significant antiproliferative activity, particularly against colorectal cancer cells.
Case Studies
A notable study involving a related compound demonstrated its ability to block necroptosis in U937 cells effectively. The compound was able to inhibit RIP1 autophosphorylation significantly, suggesting prolonged efficacy in cellular systems due to its slow off-rate from the target .
Another study highlighted that a structural analog exhibited an IC50 value of 10 nM against RIP1 kinase while maintaining selectivity over other kinases tested . This specificity is crucial for minimizing side effects in therapeutic applications.
Q & A
Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction parameters be optimized?
The synthesis typically involves multi-step routes, starting with the formation of the benzo[f][1,4]oxazepin core via cyclization of substituted chlorobenzene derivatives. Key steps include:
- Cyclocondensation : Use of 7-chloro-2-aminophenol derivatives with carbonyl sources (e.g., ethyl chloroacetate) under basic conditions to form the oxazepine ring .
- Amide coupling : The benzamide moiety is introduced via coupling reactions (e.g., EDC/HOBt or HATU) between the ethylamine-linked oxazepine intermediate and 4-(1H-pyrrol-1-yl)benzoic acid. Optimize yields (60–75%) by controlling stoichiometry, solvent polarity (DMF or DCM), and reaction time (12–24 hrs) .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography (silica gel, gradient elution) is critical for achieving >95% purity .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : 1H/13C NMR in deuterated DMSO or CDCl3 resolves the oxazepine ring protons (δ 4.2–4.8 ppm for CH2 groups) and pyrrole aromatic signals (δ 6.8–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic P212121 space group) provides bond lengths (C–Cl: 1.74 Å) and dihedral angles between aromatic rings, critical for conformational analysis .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.1) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs (e.g., benzodiazepine derivatives):
- Enzyme inhibition : Test against kinases (IC50 via radiometric assays) or proteases (fluorogenic substrates).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Receptor binding : Radioligand displacement assays for GABA-A or serotonin receptors due to the oxazepine core .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor pockets (e.g., GABA-A). Focus on the benzamide-pyrrole moiety for π-π stacking and hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the oxazepine ring in aqueous/lipid bilayers .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. What strategies resolve discrepancies in reported biological activity across studies?
- Purity validation : Confirm compound integrity via HPLC (C18 column, 90:10 acetonitrile/water) and elemental analysis .
- Assay standardization : Replicate experiments using identical cell lines (ATCC-verified), serum concentrations, and incubation times .
- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. rat) to identify species-specific variability .
Q. Which advanced techniques elucidate metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes (NADPH regeneration system) and analyze metabolites via LC-MS/MS. Look for hydroxylation (m/z +16) or glucuronidation (m/z +176) .
- Stable isotope labeling : Use 13C/15N-labeled compound in rodent studies to track excretion profiles (urine/feces) .
Q. How can crystallographic data inform formulation development for in vivo studies?
- Polymorph screening : Use solvent evaporation (ethanol/water) to identify stable crystalline forms with high melting points (>200°C) .
- Solubility enhancement : Co-crystallize with cyclodextrins or use nanoemulsions (TPGS-1000 surfactant) to improve aqueous solubility (<10 µg/mL) .
Methodological Considerations
- Contradiction analysis : Cross-validate conflicting cytotoxicity data using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .
- Synthetic scale-up : Replace hazardous reagents (e.g., DMF) with biodegradable solvents (2-MeTHF) in flow reactors to improve safety and yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
